Hexafluoropropylene oxide

説明

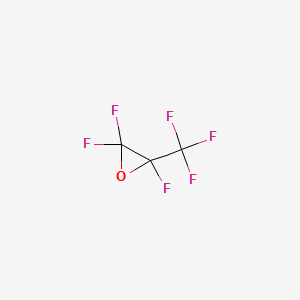

Structure

3D Structure

特性

IUPAC Name |

2,2,3-trifluoro-3-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXOWRDDHCDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75266-03-4, 25038-02-2 | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75266-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(hexafluoropropylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029177 | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO] | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-18 °F at 760 mmHg (NTP, 1992) | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

428-59-1, 25038-02-2 | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoropropylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexafluoropropylene oxide, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROPROPYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPY12AP87N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUORO(TRIFLUOROMETHYL)OXIRANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-200 °F (NTP, 1992) | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of Hexafluoropropylene Oxide (HFPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropylene oxide (HFPO) is a fluorinated epoxide with the chemical formula C₃F₆O.[1][2][3] It is a colorless, odorless gas at standard conditions and serves as a critical monomer in the synthesis of various fluoropolymers, including high-performance lubricants and heat-resistant plastics.[2] The presence of six fluorine atoms significantly influences the molecule's reactivity and electronic properties, making a thorough understanding of its chemical structure and bonding essential for its application in materials science and as a potential building block in medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, bonding, and the experimental and computational methods used to elucidate these properties.

Molecular Structure and Bonding

The molecular structure of this compound consists of a three-membered oxirane ring with a trifluoromethyl group and a fluorine atom attached to one carbon, and two fluorine atoms to the other. This asymmetric substitution pattern leads to a chiral molecule. The high electronegativity of the fluorine atoms induces a significant inductive effect, withdrawing electron density from the carbon-carbon and carbon-oxygen bonds of the epoxide ring. This electronic feature makes the ring susceptible to nucleophilic attack, a key characteristic in its polymerization and other chemical transformations.

Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of this compound, with atom numbering for reference in the subsequent data tables.

Caption: Chemical structure of this compound (HFPO).

Quantitative Structural Data

Bond Lengths

| Bond | Calculated (HFPO) (Å) | Experimental (1,1-difluoro-2,3-epoxypropane) (Å) |

| C1 - C2 | 1.475 | 1.472 |

| C1 - O | 1.415 | 1.434 |

| C2 - O | 1.374 | 1.434 |

| C1 - C3 | 1.530 | - |

| C - F (avg on C1) | 1.345 | 1.355 |

| C - F (avg on C2) | 1.330 | - |

| C - F (avg on C3) | 1.338 | - |

Note: Calculated values are from Density Functional Theory (DFT) computations. Experimental values for the related compound are provided for context.

Bond Angles

| Angle | Calculated (HFPO) (°) | Experimental (1,1-difluoro-2,3-epoxypropane) (°) |

| C1 - O - C2 | 61.8 | 61.5 |

| O - C1 - C2 | 59.1 | 59.25 |

| O - C2 - C1 | 59.1 | 59.25 |

| F - C1 - C2 | 116.5 | 115.3 |

| F - C2 - C1 | 118.0 | - |

| F - C3 - C1 | 109.5 | - |

| C1 - C3 - F | 111.0 | - |

Note: Calculated values are from Density Functional Theory (DFT) computations. Experimental values for the related compound are provided for context.

Experimental Protocols for Structural Determination

The precise determination of the molecular structure of a gaseous molecule like HFPO would typically be achieved through gas electron diffraction (GED) or microwave spectroscopy. While specific experimental protocols for HFPO are not available, this section outlines the generalized methodologies for these techniques.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the bond lengths, angles, and overall geometry of molecules in the gas phase.[4]

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam at a right angle.

-

Diffraction Pattern Formation: The electrons are scattered by the electric field of the molecule's nuclei and electrons, creating a diffraction pattern of concentric rings.

-

Data Collection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. The positions and intensities of the diffraction rings are related to the internuclear distances within the molecule.

-

Structural Refinement: A theoretical model of the molecular structure is refined by fitting the calculated diffraction pattern to the experimental data until a good agreement is achieved.

Caption: Generalized workflow for Gas Electron Diffraction (GED).

Microwave Spectroscopy

Microwave spectroscopy is an extremely sensitive technique that measures the rotational transitions of polar molecules in the gas phase, providing highly accurate rotational constants from which the molecular geometry can be derived.[5]

Methodology:

-

Sample Introduction: A low-pressure gaseous sample is introduced into a waveguide or a resonant cavity.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency.

-

Absorption Detection: As the frequency is swept, the absorption of microwaves by the sample is detected when the radiation frequency matches a rotational transition frequency of the molecule.

-

Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines. The frequencies of these lines are used to determine the rotational constants (A, B, C) of the molecule.

-

Isotopic Substitution: To determine the complete molecular structure, the spectra of different isotopically substituted versions of the molecule are often measured.

-

Structural Determination: The rotational constants from the different isotopologues are used to solve for the atomic coordinates and thus the precise bond lengths and angles.

Caption: Generalized workflow for Microwave Spectroscopy.

Conclusion

This compound possesses a unique and highly functionalized chemical structure. The strong inductive effects of the fluorine substituents create a strained and electrophilic epoxide ring, which is central to its reactivity. While a definitive experimental determination of its molecular geometry is not currently available in the literature, computational methods provide a reliable model of its bond lengths and angles. The established experimental techniques of gas electron diffraction and microwave spectroscopy offer the pathways to obtain such precise structural data, which would be invaluable for a deeper understanding of this important fluorochemical and for the rational design of new materials and pharmaceuticals.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 3. Determination of molecular structure with microwave spectroscopy - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. sibran.ru [sibran.ru]

- 5. Ultrafast electron and x-ray diffractive imaging of controlled gas-phase molecules [controlled-molecule-imaging.org]

Hexafluoropropylene Oxide (CAS No. 428-59-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoropropylene oxide (HFPO), with CAS number 428-59-1, is a fluorinated epoxide that serves as a critical building block in the synthesis of a wide array of fluorinated materials. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis and reactivity, key applications, and toxicological profile. Detailed experimental protocols for its synthesis and polymerization are presented, alongside a summary of its known biological effects, primarily through the actions of its derivatives. This document aims to be a comprehensive resource for professionals working with or developing applications for this versatile fluorointermediate.

Chemical and Physical Properties

This compound is a colorless, non-flammable gas at standard temperature and pressure. It is typically shipped as a liquefied gas. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 428-59-1 |

| Molecular Formula | C₃F₆O |

| Molecular Weight | 166.02 g/mol |

| Appearance | Colorless gas |

| Boiling Point | -27.4 °C |

| Melting Point | -129 °C |

| Liquid Density (at 25 °C) | 1300 kg/m ³ |

| Vapor Pressure (at 25 °C) | 660 kPa |

| Water Solubility (at 22.7 °C) | 16.3 µg/L |

Table 2: Thermodynamic and Safety Properties of this compound

| Property | Value |

| Heat of Vaporization | 21.8 kJ/mol |

| Critical Temperature | 86 °C |

| Critical Pressure | 2896 kPa |

| Flash Point | Not applicable |

| Flammability Limits | None |

Synthesis and Reactivity

Synthesis of this compound

The primary industrial synthesis of HFPO involves the epoxidation of hexafluoropropylene (HFP).[1][2] Various oxidizing agents can be employed, including molecular oxygen, hydrogen peroxide, and sodium hypochlorite.[1][3] The reaction can be performed in either the gas or liquid phase.

A common laboratory and industrial method involves the reaction of HFP with an oxygen donor in a two-phase system.[4][5] For example, using sodium hypochlorite as the oxidizing agent in the presence of a phase-transfer catalyst can afford HFPO with good selectivity.[4] Gas-phase oxidation of HFP with molecular oxygen is another viable, though potentially less selective, method.[6]

Experimental Protocol 1: Synthesis of HFPO via Epoxidation of HFP with Sodium Hypochlorite

This protocol is a representative procedure based on literature descriptions.[4][7]

Materials:

-

Hexafluoropropylene (HFP)

-

Aqueous sodium hypochlorite (NaOCl) solution

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Organic solvent (e.g., a hydrofluoroether like C₄F₉OCH₃)[4]

-

Sodium hydroxide (NaOH) solution (optional, for pH control)

Procedure:

-

A two-phase system is prepared by combining the aqueous NaOCl solution and the organic solvent in a suitable reactor.

-

The phase-transfer catalyst is added to the mixture.

-

The reactor is cooled to the desired reaction temperature (e.g., room temperature).[4]

-

Hexafluoropropylene gas is bubbled through the stirred reaction mixture.

-

The reaction is monitored for the consumption of HFP.

-

Upon completion, the organic phase is separated from the aqueous phase.

-

The organic phase, containing HFPO and unreacted HFP, is subjected to extractive distillation to isolate the HFPO, which has a very similar boiling point to HFP.[1][2]

Yields and Selectivity:

-

Yields of over 40% with selectivity greater than 70% have been reported for this method.[4]

-

HFP conversion rates can reach up to 96%, with HFPO selectivity around 76% under optimized conditions.[7]

Figure 1: Workflow for the synthesis of HFPO.

Key Reactions of this compound

The high reactivity of HFPO is attributed to its strained three-membered epoxide ring, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility as a monomer and chemical intermediate.

Anionic Polymerization: In the presence of a suitable initiator, such as a fluoride ion (e.g., from CsF), HFPO undergoes ring-opening anionic polymerization. This is the primary route for the synthesis of perfluoropolyethers (PFPEs), such as the commercially available Krytox™ lubricants.[8] The polymerization proceeds via nucleophilic attack on the central carbon of the epoxide ring.[9] The molecular weight and dispersity of the resulting polymer can be controlled by careful selection of the initiator, solvent, and reaction conditions.[10][11]

Experimental Protocol 2: Anionic Polymerization of HFPO to Perfluoropolyether

This protocol is a representative procedure based on literature descriptions.[10][11][12]

Materials:

-

Purified this compound (HFPO)

-

Initiator: Cesium fluoride (CsF) or a pre-formed cesium perfluoroalkoxide initiator

-

Aprotic solvent (e.g., tetraglyme)

-

Inert diluent (e.g., hexafluoropropylene or its oligomers)

Procedure:

-

Initiator Preparation: Anhydrous CsF is suspended in the aprotic solvent in a dry, inert atmosphere. A small amount of HFPO can be added to form the active cesium perfluoroalkoxide initiator in situ.[11]

-

Polymerization: Purified liquid HFPO is slowly added to the stirred initiator solution at a controlled low temperature. An inert diluent may be added to manage the viscosity of the reaction mixture as the polymer chain grows.[12]

-

Termination: The polymerization is terminated by the addition of a suitable reagent to cap the reactive acyl fluoride end-groups of the polymer chains.

-

Work-up: The resulting polymer is purified to remove residual solvent, initiator salts, and low molecular weight oligomers.

Yields and Molecular Weight:

-

High molecular weight poly(HFPO) with a weight-average molecular weight (Mw) of up to 14,800 g/mol can be achieved under optimized conditions.[10][11]

-

The control of monomer feeding rate and reaction temperature is crucial to minimize chain transfer reactions and achieve high molecular weights.[10][11]

Figure 2: Anionic polymerization of HFPO.

Other Reactions:

-

Rearrangement: In the presence of Lewis acids, HFPO can rearrange to form hexafluoroacetone (HFA), another important fluorochemical intermediate.[9]

-

Reaction with Nucleophiles: HFPO reacts with various nucleophiles. For example, methanolysis yields methyl trifluoropyruvate, a useful reagent in organic synthesis.[9]

Applications

The primary application of HFPO is as a monomer for the production of high-performance fluoropolymers.[8] Its derivatives and downstream products are utilized in a variety of sectors.

Figure 3: Major applications of HFPO.

-

Perfluoropolyethers (PFPEs): These polymers, synthesized from HFPO, are used as high-performance lubricants, oils, and greases in demanding applications such as aerospace and semiconductor manufacturing due to their excellent thermal stability and chemical inertness.[1]

-

Perfluorinated Vinyl Ethers: HFPO is a precursor for the synthesis of various perfluorinated vinyl ethers, which are then copolymerized to produce specialty fluoroplastics and elastomers.[1]

-

Hexafluoroacetone (HFA): The rearrangement of HFPO to HFA provides a route to another valuable intermediate used in the production of specialty solvents and polymers.[1]

-

Other Fine Chemicals: HFPO is used to synthesize a range of other fluorinated compounds for various applications, including as intermediates in the pharmaceutical and agrochemical industries.

Safety and Toxicology

Safety and Handling

HFPO is classified as toxic if inhaled and may cause respiratory irritation.[13] It is also suspected of causing damage to organs through prolonged or repeated exposure.[13] As a liquefied gas, contact with the liquid can cause frostbite.[6]

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.

-

Avoid contact with skin and eyes.

-

Prevent fire caused by electrostatic discharge.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials.

Toxicological Profile

The toxicological profile of HFPO and its derivatives, particularly its dimer acid (HFPO-DA, also known as GenX) and trimer acid (HFPO-TA), has been the subject of considerable research. While data on the HFPO monomer is less extensive, studies on its derivatives provide insight into the potential biological effects of related fluorinated compounds.

Acute Toxicity of HFPO Monomer:

-

HFPO is classified as acutely toxic via inhalation (Category 3).[13]

-

It is harmful if inhaled and can cause respiratory tract irritation.[5]

Toxicity of HFPO Derivatives (HFPO-DA and HFPO-TA): Studies on HFPO-DA and HFPO-TA have identified the liver and kidneys as primary target organs.[14][15] These compounds have been shown to induce a range of effects, including hepatomegaly (enlarged liver), changes in lipid metabolism, and developmental toxicity.[16][17]

Mechanism of Toxicity and Signaling Pathways: A significant body of evidence suggests that the hepatotoxicity of HFPO derivatives is mediated, at least in part, through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[16][18][19]

-

PPARα Activation: Activation of PPARα by HFPO-DA leads to the upregulation of genes involved in fatty acid metabolism and β-oxidation.[13][19] This is a well-established mode of action for rodent hepatocarcinogenesis induced by PPARα activators.[1]

-

PPARγ Involvement: HFPO-TA has been shown to activate PPARγ, a key regulator of lipid metabolism, leading to persistent metabolic toxicities in developmental exposure models.[20]

-

Mitochondrial Dysfunction: Exposure to HFPO homologues has been demonstrated to compromise mitochondrial function and dynamics, leading to increased oxidative stress and apoptosis in cells. This is thought to be mediated through the disruption of the SIRT1/PGC-1α signaling pathway.[10][21]

-

Endoplasmic Reticulum (ER) Stress: HFPO-TA can elevate intracellular and mitochondrial calcium levels, which induces ER stress and contributes to mitochondrial dysfunction and apoptosis.[22]

Figure 4: Simplified signaling pathways for HFPO derivative-induced hepatotoxicity.

Conclusion

This compound is a highly versatile and reactive fluorochemical intermediate with significant industrial importance, primarily as a monomer for high-performance fluoropolymers. Its synthesis and polymerization are well-established processes that allow for the production of materials with exceptional properties. While the toxicological profile of the HFPO monomer itself requires further investigation, studies on its derivatives highlight potential health concerns, particularly related to liver and kidney function, through mechanisms involving PPAR activation and mitochondrial dysfunction. A thorough understanding of its chemistry, handling requirements, and toxicological profile is essential for its safe and effective use in research and industrial applications.

References

- 1. fluoryx.com [fluoryx.com]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of this compound from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent [kci.go.kr]

- 6. CN104557788A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. US4902810A - Process for the production of this compound - Google Patents [patents.google.com]

- 8. chemours.com [chemours.com]

- 9. psecommunity.org [psecommunity.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US4356291A - Purification and polymerization of this compound - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Transcriptomics-based analysis reveals this compound trimer acid (HFPO-TA) induced kidney damage and lipid metabolism disorders in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hepatotoxic Effects of this compound Trimer Acid (HFPO-TA), A Novel Perfluorooctanoic Acid (PFOA) Alternative, on Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN101528719A - Process for production of this compound - Google Patents [patents.google.com]

- 20. Persistent metabolic toxicities following developmental exposure to this compound trimer acid (HFPO-TA): Roles of peroxisome proliferator activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oral exposure to a this compound trimer acid (HFPO-TA) disrupts mitochondrial function and biogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

synthesis of hexafluoropropylene oxide from HFP

An In-depth Technical Guide to the Synthesis of Hexafluoropropylene Oxide (HFPO) from Hexafluoropropylene (HFP)

Introduction

This compound (HFPO), a trifluoro(trifluoromethyl)oxirane, is a critical fluorinated intermediate in the synthesis of a wide array of high-performance materials.[1][2][3][4][5] As the epoxide of hexafluoropropylene (HFP), this colorless, nonflammable gas serves as a key monomer for producing fluoropolymers, such as the commercial lubricant Krytox™, and is a precursor for perfluorinated vinyl ethers used in other commercial fluoropolymers.[1][6] HFPO's high reactivity, stemming from its strained three-membered ring, also makes it a versatile building block for various organofluorine compounds.[6]

Industrially, HFPO is primarily produced through the oxidation of HFP.[1][6] The synthesis methods can be broadly categorized based on the nature of the oxidizing agent and the reaction phase (liquid or gas), each presenting distinct advantages and challenges in terms of yield, selectivity, safety, and environmental impact. This guide provides a detailed overview of the core methodologies for HFPO synthesis, complete with experimental protocols, comparative data, and process visualizations for researchers and professionals in the field.

Core Synthesis Methodologies

The conversion of HFP to HFPO involves the epoxidation of the carbon-carbon double bond. The primary methods employed are nucleophilic epoxidation, typically using hypochlorites, and direct oxidation using molecular oxygen, which can be performed with or without a catalyst in either a liquid or gas phase.[2][7]

Nucleophilic Epoxidation with Hypochlorite

This method utilizes an oxygen donor, commonly an aqueous solution of sodium hypochlorite (NaOCl) or calcium hypochlorite, to epoxidize HFP.[2][8] The reaction is typically conducted in a two-phase system comprising an aqueous phase containing the hypochlorite and an organic phase to dissolve the HFP.[3][4][9] Due to the nature of HFP, this process is classified as a nucleophilic reaction.[2]

Key Features:

-

Two-Phase System: An aqueous solution of the oxidizing agent and an organic solvent.

-

Phase Transfer Catalysis: Requires a phase transfer catalyst (PTC), such as quaternary ammonium or phosphonium salts, to facilitate the reaction between the reactants in different phases.[2][9]

-

Solvents: Historically, chlorofluorocarbons (CFCs) like CFC-113 were used.[3] Recent research has focused on environmentally benign alternatives, such as hydrofluoroethers (HFEs), which have demonstrated high HFPO yields.[3][4]

-

Byproducts: Side reactions can lead to byproducts like fluoride ions, CO2, oxalate, and trifluoroacetate through the decomposition of HFP/HFPO.[4]

This protocol is based on the successful synthesis of HFPO using NaOCl in a C4F9OCH3–water two-phase system, which achieved over 40% yield and 70% selectivity.[4]

-

Reactor Setup: A pressure-resistant reactor is charged with the organic solvent (e.g., C4F9OCH3), an aqueous solution of sodium hypochlorite (NaOCl), a phase transfer catalyst, and sodium hydroxide (NaOH).

-

Reactant Introduction: The reactor is cooled, evacuated, and a predetermined amount of hexafluoropropylene (HFP) gas is introduced.

-

Reaction Conditions: The mixture is stirred vigorously at room temperature for a specified duration (e.g., 20 minutes).

-

Product Analysis: After the reaction, the gas phase is analyzed using Gas Chromatography (GC) to determine the conversion of HFP and the yield of HFPO. The byproducts in the aqueous phase can be analyzed using 19F and 13C NMR.[4]

Figure 1: General experimental workflow for the nucleophilic epoxidation of HFP.

Figure 2: Simplified reaction pathway for HFP epoxidation with hypochlorite.[2][4]

Direct Oxidation with Molecular Oxygen

Direct oxidation of HFP using molecular oxygen is a significant industrial method.[7] It can be performed in either the gas phase or the liquid phase and can be catalytic or non-catalytic.

Gas-phase oxidation offers a cleaner and simpler reaction system compared to liquid-phase methods.[7]

-

Non-Catalytic Process: This approach involves reacting HFP and oxygen at high temperatures (453–503 K) and moderate pressures (e.g., 4.5 bar) in a long tubular reactor.[10][11][12] The main products are HFPO, trifluoroacetyl fluoride, and carbonyl fluoride.[10][11] Optimization of conditions like temperature, molar feed ratio, and space-time is crucial to balance selectivity and yield.[10][11]

-

Catalytic Process: To improve efficiency and selectivity at lower temperatures, various catalysts are employed. Supported metal catalysts, such as Cu on HZSM-5 zeolite (Cu/HZ) or Ag on γ-Al2O3, have been investigated.[7][13] The catalyst's performance is influenced by the support, metal loading, and calcination temperature.[7] For instance, a Cu/HZ catalyst achieved a 35.6% HFPO yield.[7]

This protocol describes a continuous epoxidation experiment in a fixed-bed reactor.

-

Catalyst Preparation: The catalyst (e.g., 1 wt% Cu/HZSM-5) is prepared, typically by impregnation, followed by drying and calcination at a specific temperature (e.g., 350 °C).

-

Reactor Setup: A fixed-bed reactor, often a stainless-steel tube, is packed with the prepared catalyst and placed within a heating element.

-

Reaction Conditions: A gaseous mixture of HFP and O2 (e.g., 2:1 ratio) is fed into the reactor at a controlled flow rate (e.g., 5 sccm). The reaction is carried out at the desired temperature.

-

Product Analysis: The effluent gas stream is analyzed online using GC to determine the conversion of HFP and the selectivity and yield of HFPO and other products.

Figure 3: Experimental workflow for continuous gas-phase catalytic HFP epoxidation.

The main industrial method for producing HFPO involves the liquid-phase oxidation of HFP with molecular oxygen.[7] This process is typically carried out in an autoclave reactor under pressure.

-

Solvents: The reaction is performed in the presence of an organic solvent, such as carbon tetrachloride or 1,2,2-trichloro-1,1,2-trifluoroethane (CFC-113).[3][14]

-

Conditions: The oxidation is generally conducted at temperatures between 120 °C and 170 °C.[3][14] The molar ratio of HFP to oxygen, addition of inert gas, and the method of oxygen dosing are critical parameters influencing the reaction course.[3][14]

-

Yield: This method can achieve high yields, with reports of approximately 83% HFPO yield under optimized conditions.[3][14]

This protocol outlines a batch process for liquid-phase oxidation.

-

Reactor Charging: An autoclave is charged with an organic solvent (e.g., carbon tetrachloride) and cooled.

-

Reactant Introduction: Liquefied HFP is introduced into the cooled autoclave.

-

Pressurization: The reactor is pressurized with an inert gas (e.g., nitrogen) and then with oxygen to the desired partial pressures.

-

Reaction: The autoclave is heated to the reaction temperature (e.g., 130-170 °C) and maintained for the duration of the reaction. Oxygen may be dosed periodically.

-

Product Isolation: After cooling, the reaction mixture is analyzed to determine HFP conversion and HFPO yield.

Data Summary: Comparison of Synthesis Methods

The following tables summarize quantitative data from various synthesis routes, allowing for a direct comparison of their effectiveness.

Table 1: Nucleophilic Epoxidation of HFP

| Oxidizing Agent | Solvent System | Catalyst | Temp. (°C) | Yield (%) | Selectivity (%) | Reference |

|---|

| NaOCl | C4F9OCH3 / Water | Phase Transfer Catalyst | Room Temp. | > 40 | > 70 |[4] |

Table 2: Direct Oxidation of HFP with Molecular Oxygen (O₂)

| Phase | Catalyst / Solvent | Temp. (°C) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Liquid | Carbon Tetrachloride | 130-170 | - | - | ~83 | [3][14] |

| Gas | Non-Catalytic (Copper Tube) | 205 | - | 55.8 | - | [10][11] |

| Gas | Non-Catalytic (Copper Tube) | 210 | - | - | 40.1 | [10][11] |

| Gas | Ag/γ-Al2O3 | - | - | 41.8 | - | [13] |

| Gas | 1 wt% Cu/HZSM-5 | 350 | - | - | 35.6 | [7] |

| Gas | Cs-doped CuO/SiO₂ | 180 | - | 85.9 | - |[10] |

Note: Dashes (-) indicate data not specified in the cited source.

Product Purification

Regardless of the synthesis method, the crude product contains unreacted HFP and various byproducts. The boiling points of HFP (-29.5 °C) and HFPO (-27.4 °C) are very close, making simple distillation ineffective.[2] Therefore, extractive distillation, commonly using toluene as the extractant, is required to purify the HFPO.[2]

Conclusion

The synthesis of this compound from hexafluoropropylene can be achieved through several distinct pathways, primarily nucleophilic epoxidation and direct oxidation. The choice of method depends on desired scale, safety considerations, and environmental regulations.

-

Nucleophilic epoxidation with hypochlorite in modern HFE-based solvent systems offers a viable route with good yields at room temperature, avoiding the need for high-pressure equipment.[4]

-

Liquid-phase oxidation with O₂ remains a potent industrial method capable of achieving very high yields, though it operates at high temperatures and pressures.[3][7][14]

-

Gas-phase oxidation presents a promising alternative, particularly with the development of effective catalysts that can enhance selectivity and yield, potentially leading to cleaner and more continuous production processes.[7][10]

Further research into novel, highly selective, and stable catalysts for gas-phase epoxidation is a key area for advancing HFPO synthesis, aiming to improve process efficiency and reduce the environmental footprint.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fluoryx.com [fluoryx.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of this compound from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent [kci.go.kr]

- 5. researchgate.net [researchgate.net]

- 6. chemours.com [chemours.com]

- 7. mdpi.com [mdpi.com]

- 8. EP0064293A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 9. US4902810A - Process for the production of this compound - Google Patents [patents.google.com]

- 10. Gas-phase epoxidation of hexafluoropropylene. [researchspace.ukzn.ac.za]

- 11. researchgate.net [researchgate.net]

- 12. Gas-phase Epoxidation of Hexafluoropropylene | Semantic Scholar [semanticscholar.org]

- 13. Research on Synthesis of Hexafluoropropylene | Scientific.Net [scientific.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanisms of Hexafluoropropylene Oxide (HFPO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of hexafluoropropylene oxide (HFPO), a critical fluorinated intermediate in the synthesis of various high-performance materials. The document details the key transformations of the HFPO molecule, including its reactions with nucleophiles, anionic ring-opening polymerization, thermal decomposition, and Lewis acid-catalyzed rearrangement. Quantitative data is summarized in tables for comparative analysis, and detailed experimental protocols for cited key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Nucleophilic Ring-Opening Reactions

The strained three-membered epoxide ring of HFPO is highly susceptible to nucleophilic attack, making it a versatile building block in organofluorine chemistry.[1][2] A notable characteristic of these reactions is the "abnormal regioselectivity," where the nucleophile preferentially attacks the more sterically hindered central carbon atom (β-carbon) rather than the terminal difluoromethylene carbon (α-carbon).[3][4]

This unusual regioselectivity is attributed to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group, which increases the electrophilicity of the adjacent β-carbon.[5] Theoretical studies using density functional theory (DFT) have further elucidated this phenomenon, revealing that the preference for attack at the sterically hindered β-carbon arises from a lower destabilizing distortion energy required to reach the corresponding ring-opening transition state.[3][4] This is a consequence of the C(α)-O bond being significantly strengthened by negative hyperconjugation between the lone pair of the epoxide oxygen atom and the antibonding C-F orbital.[3][4]

General Mechanism of Nucleophilic Attack

The general mechanism involves the attack of a nucleophile on the β-carbon of the HFPO ring, leading to the opening of the epoxide and the formation of a perfluoroalkoxide intermediate. This intermediate can then be protonated or undergo further reaction to yield the final product.

Reaction with Fluoride Ions

The reaction of HFPO with fluoride ions is a cornerstone of its chemistry, serving as the initiation step for anionic ring-opening polymerization to produce perfluoropolyethers like Krytox®.[1] The fluoride ion attacks the central carbon to yield a perfluoropropoxide anion, which can then react with another HFPO monomer.[1]

Quantitative Data: Calculated Activation Energies for Fluoride Attack on HFPO

| Attack Position | Activation Free Energy Barrier (kcal/mol) | Reference |

| β-Carbon (more hindered) | 7.6 | [5] |

| α-Carbon (less hindered) | 11.5 | [5] |

Reaction with Alcohols (Alcoholysis)

HFPO reacts with alcohols, such as methanol, to produce methyl trifluoropyruvate, a valuable reagent in organic synthesis.[1] The reaction proceeds via the formation of a pentafluoropropionyl fluoride (PPF) derivative.[6]

Reaction with Amines

In the presence of secondary amines, derivatives of pentafluoropropionyl fluoride are formed.[6]

Anionic Ring-Opening Polymerization

The anionic polymerization of HFPO is a crucial industrial process for the synthesis of perfluoropolyethers (PFPEs), which are highly stable lubricants and fluids.[3] This reaction is typically initiated by a fluoride ion source, such as cesium fluoride (CsF) or potassium fluoride (KF), in an aprotic solvent.[1]

The polymerization proceeds through a "living" mechanism, where the propagating species is a perfluoroalkoxide anion. This anion attacks another HFPO monomer, extending the polymer chain. The process generates a polymer terminated by an acyl fluoride, which can be further functionalized.[1]

Experimental Protocol for Anionic Polymerization of HFPO

The following is a representative, generalized protocol based on descriptions of the synthesis of PFPE-K type polymers.[1][3]

Materials:

-

This compound (HFPO)

-

Cesium fluoride (CsF) or Potassium fluoride (KF) as catalyst

-

Aprotic solvent (e.g., tetraglyme, 1,1,1,3,3-pentafluorobutane)[1]

-

Inert gas (Nitrogen or Argon)

-

High-pressure reactor equipped with stirring, cooling, and gas inlet/outlet

Procedure:

-

The reactor is dried under vacuum and purged with an inert gas.

-

The aprotic solvent and the fluoride salt catalyst (e.g., CsF) are charged into the reactor.

-

The reactor is cooled to the desired reaction temperature (e.g., 0 °C).[1]

-

HFPO monomer is fed into the reactor at a controlled rate. The reaction is typically exothermic and requires careful temperature management.

-

The polymerization is allowed to proceed for a set period, during which the molecular weight of the polymer increases.

-

Upon completion, the reaction is quenched, and the resulting polymer with an acyl fluoride end group is collected.

-

The acyl fluoride end group is often stabilized by hydrolysis and subsequent decarboxylation with fluorine gas to yield the final, inert perfluoropolyether.[1]

-

The product is then purified, typically by distillation, to remove the solvent and any low molecular weight oligomers.

Quantitative Data: Polymer Synthesis Conditions and Outcomes

| Catalyst System | Solvent | Temperature (°C) | Resulting Polymer | Reference |

| NaF / tetraglyme | - | - | Monoadduct only | [1] |

| CsF / tetraglyme | - | - | Oligomer (DPn < 5) | [1] |

| KF / tetraglyme | 1,1,1,3,3-pentafluorobutane | 0 | Polymer (Mn 2500-3500 g/mol ) | [1] |

Thermal Decomposition

When heated above 150 °C, HFPO undergoes thermal decomposition to yield trifluoroacetyl fluoride and difluorocarbene.[1]

CF₃CFCF₂O → CF₃C(O)F + :CF₂

The thermal decomposition of HFPO dimer acid, a related compound, has been studied in more detail, particularly in the context of environmental remediation. At temperatures between 750 °C and 920 °C, it decomposes into various products, including trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA).[4] Modeling suggests that the decomposition can proceed through a perfluoropropylvinyl ether (PPVE) intermediate, which has a lower energy barrier.[4]

Experimental Protocol for Thermal Decomposition of HFPO Dimer Acid

The following protocol is adapted from a study on the thermal decomposition of HFPO dimer acid in a pilot-scale research combustor.[4]

Experimental Setup:

-

A pilot-scale research combustor.

-

Atomizer for introducing the aqueous solution.

-

Analytical instruments for stack gas characterization, such as Fourier transform infrared spectroscopy (FTIR) and chemical ionization mass spectrometry (CIMS).[4]

Procedure:

-

Aqueous solutions of HFPO dimer acid are prepared at target concentrations (e.g., ~500 and 4000 mg/L).[4]

-

The solution is atomized and introduced into the combustor.

-

The decomposition is carried out at controlled post-flame temperatures (e.g., ~750, 860, and 920 °C).[4]

-

The stack gases are continuously monitored and analyzed to identify and quantify the products of incomplete combustion (PICs).

Quantitative Data: Thermal Decomposition of HFPO Dimer Acid

| Peak Temperature (°C) | Fluorine Conversion to PICs (%) | Key Products Identified | Reference |

| ~750 | ~40-60 | 1H-perfluoroalkanes, fluoroether E-1, TFA, PFPrA | [4] |

| ~860 | Lower PIC concentrations | - | [4] |

| ~920 | Lower PIC concentrations | - | [4] |

Lewis Acid-Catalyzed Rearrangement

In the presence of Lewis acids such as antimony pentafluoride (SbF₅) or hydrogen fluoride (HF), HFPO can rearrange to form hexafluoroacetone (HFA), another important industrial chemical.[1][6] This rearrangement can also be catalyzed by the materials of storage containers, particularly carbon steel, which is a concern during storage and handling.[1]

Synthesis of this compound

HFPO is commercially produced by the oxidation of hexafluoropropylene (HFP).[1] Various oxidizing agents can be employed, including molecular oxygen.

Kinetics of HFPO Synthesis

A kinetic study of the synthesis of HFPO from HFP and oxygen in a hexafluoropropane solvent has been conducted. The results indicated that the reaction is first-order with respect to hexafluoropropylene.

Quantitative Data: Kinetics of HFPO Synthesis

| Parameter | Value | Conditions | Reference |

| Reaction Order (for HFP) | 1 | - | |

| Activation Energy (Ea) | 80.9 kJ/mol | 3 MPa, 110-125 °C |

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. Perfluoropolyether - Wikipedia [en.wikipedia.org]

- 4. Thermal treatment of this compound dimer acid (HFPO-DA) using a pilot-scale research combustor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN103145971B - Synthetic method of perfluoropolyether - Google Patents [patents.google.com]

In-depth Technical Guide: The Thermal Decomposition of Hexafluoropropylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoropropylene oxide (HFPO) is a critical fluorinated intermediate in the synthesis of various functional materials, including polymers and pharmaceutical compounds. Understanding its thermal stability and decomposition pathways is paramount for safe handling, process optimization, and environmental impact assessment. This technical guide provides a comprehensive overview of the thermal decomposition of HFPO, focusing on its primary decomposition pathways, kinetics, and the experimental methodologies employed in its study. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

This compound (C₃F₆O) is a fluorinated epoxide that serves as a versatile building block in organofluorine chemistry. Its high reactivity, stemming from the strained three-membered ring and the strong electron-withdrawing nature of the fluorine atoms, makes it a valuable precursor for the synthesis of fluoropolymers like Krytox. However, this reactivity also predisposes HFPO to thermal decomposition at elevated temperatures.

The thermal decomposition of HFPO is a critical consideration in its storage and industrial application. Uncontrolled decomposition can lead to the formation of hazardous and corrosive byproducts. This guide aims to provide a detailed technical overview of the fundamental aspects of HFPO thermal decomposition.

Primary Decomposition Pathways

The thermal decomposition of this compound primarily proceeds through a unimolecular rearrangement to form trifluoroacetyl fluoride and difluorocarbene. This pathway is the dominant route of decomposition in the absence of other reactants or catalysts.

Upon heating to temperatures of 150°C and above, the epoxide ring of HFPO undergoes cleavage, leading to the formation of trifluoroacetyl fluoride and the highly reactive intermediate, difluorocarbene.

Decomposition Products

The primary products of the thermal decomposition of HFPO under inert conditions are summarized in Table 1.

| Product Name | Chemical Formula | Physical State at STP |

| Trifluoroacetyl fluoride | CF₃C(O)F | Gas |

| Difluorocarbene | :CF₂ | Reactive Intermediate |

Table 1: Primary Thermal Decomposition Products of HFPO.

At higher temperatures, between 500-800°C, the pyrolysis products are dominated by carbonyl fluoride (COF₂). Above 800°C, the decomposition products consist mainly of inorganic fluoride, with small amounts of tetrafluoromethane (CF₄) and carbon dioxide (CO₂).

Kinetics of Decomposition

The thermal decomposition of HFPO is a first-order reaction. While specific kinetic parameters for the decomposition of HFPO are not extensively documented in readily available literature, the activation energy for the related synthesis of HFPO from hexafluoropropene and oxygen has been reported as 80.9 kJ/mol.

Experimental Protocols

The study of the thermal decomposition of HFPO typically involves gas-phase pyrolysis in a controlled environment, followed by the analysis of the resulting products. A generalized experimental workflow is outlined below.

Experimental Setup

A typical experimental setup for the pyrolysis of HFPO consists of a gas handling system, a heated reactor, a quenching system, and analytical instrumentation.

Experimental Procedure

-

Gas Preparation: A mixture of HFPO and an inert carrier gas (e.g., nitrogen or argon) is prepared with a specific concentration using mass flow controllers.

-

Pyrolysis: The gas mixture is passed through a heated reactor, typically a quartz tube furnace, maintained at a constant temperature. The residence time in the reactor is controlled by the flow rate and the reactor volume.

-

Product Quenching: The gas stream exiting the reactor is rapidly cooled in a quenching system, such as a cold trap, to prevent further reactions of the decomposition products.

-

Product Analysis: The quenched products are then analyzed using various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is commonly used to identify functional groups of the product molecules. Mass Spectrometry (MS) is employed to determine the molecular weight and structure of the decomposition products.

Health and Safety Considerations

This compound is a colorless and odorless gas that is shipped as a liquefied gas. It is a reactive epoxide and can polymerize violently in the presence of catalysts or upon heating. Exposure to the liquid can cause frostbite. The primary decomposition product, trifluoroacetyl fluoride, is a corrosive gas. Therefore, all experiments involving HFPO and its thermal decomposition should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The thermal decomposition of this compound is a fundamental process with significant implications for its industrial handling and application. The primary decomposition pathway leads to the formation of trifluoroacetyl fluoride and difluorocarbene. While detailed kinetic data for this specific reaction remains a subject for further investigation, the experimental protocols for studying such gas-phase decompositions are well-established. A thorough understanding of the decomposition behavior of HFPO is essential for ensuring its safe use and for the development of robust and efficient chemical processes.

Hexafluoropropylene Oxide: A Technical Safety Guide for Researchers

This guide provides an in-depth overview of the safety precautions for hexafluoropropylene oxide (HFPO), designed for researchers, scientists, and professionals in drug development. It consolidates critical information from safety data sheets and regulatory sources, emphasizing proper handling, emergency procedures, and personal protection.

Hazard Identification and Classification

This compound is a colorless, odorless gas that is typically shipped as a liquefied gas under pressure.[1][2] It is classified as a hazardous substance with the following primary concerns:

-

Irritation: May cause respiratory irritation.[3][4] It can also cause skin and serious eye irritation.[1]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][4]

-

Physical Hazard: Contains gas under pressure; may explode if heated.[1][5] Contact with the liquefied gas can cause frostbite.[1][2]

GHS Hazard Statements: H331, H335, H373, H280.[1][3]

Exposure Controls and Personal Protection

Strict adherence to exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory to ensure safety when handling HFPO.

Engineering Controls

Operations involving HFPO should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][6] Use non-sparking, explosion-proof ventilation systems and electrical equipment.[6] Emergency exits and risk-elimination areas should be clearly designated.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following table summarizes the required equipment.

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US).[3][4] |

| Skin | Chemical-resistant, impervious clothing. Fire/flame resistant garments. | Ensure clothing prevents any possibility of skin contact.[3][4] |

| Hands | Chemical impermeable gloves (e.g., neoprene, butyl rubber). | Gloves must be inspected prior to use and satisfy specifications of EU Directive 89/686/EEC and EN 374.[3][4][7] |

| Respiratory | Use a full-face respirator with an appropriate cartridge for organic gases if exposure limits are exceeded or irritation is experienced. For unknown atmospheres or emergencies, a Self-Contained Breathing Apparatus (SCBA) is required.[1][3][4][8] | Respiratory protection program should meet OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements. |

Safe Handling, Storage, and Disposal

Precautions for Safe Handling

-

Avoid contact with skin and eyes.[3]

-

Handle cylinders with care, using equipment rated for cylinder pressure.[8][9]

-

Prevent fire caused by electrostatic discharge; use non-sparking tools and ground all equipment.[3][6]

-

Do not eat, drink, or smoke in handling areas.[8]

-

Keep containers away from heat sources, naked flames, or metals heated above 300-400 °C to prevent thermal decomposition into toxic gases.[5][8]

Conditions for Safe Storage

-

Keep containers tightly closed and sealed until ready for use.[3][8]

-

Protect cylinders from direct sunlight and physical damage. Cylinder temperatures should not exceed 52 °C (125 °F).[9][10]

-

Store apart from incompatible materials such as acids, bases, oxidizing and reducing agents.[1][3]

-

Special Concern: HFPO can rearrange to the more toxic hexafluoroacetone (HFA) in the presence of Lewis acids, a reaction catalyzed by corrosion by-products in carbon steel containers. It is recommended to use product in carbon steel containers within 90 days of shipping and store them below 25 °C (77 °F).[10][11] Stainless steel containers are preferred.[11]

Disposal

Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with all local, regional, and national regulations.[3][4] Incineration in a suitable facility is often recommended.[5]

Emergency and First-Aid Procedures

Immediate action is critical in the event of an exposure or accident.

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel to safe areas, keeping people upwind of the spill/leak.[3][4]

-

Isolate: Isolate the spill or leak area for at least 100 meters (330 feet) in all directions. For a large spill, consider an initial downwind evacuation for at least 500 meters (1/3 mile).[1][2][12]

-

Control Ignition Sources: Remove all sources of ignition.[3][4]

-

Containment: Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[3]

-

Cleanup: Collect and arrange for disposal. Adhered or collected material should be promptly disposed of.[3]

First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Get emergency medical help immediately.[1][3][4] |

| Skin Contact | Take off contaminated clothing immediately. For gas exposure, wash with soap and plenty of water. For contact with liquefied gas (frostbite), gently wash affected areas with cold water. Do not remove clothing that is frozen to the skin. Seek immediate medical attention.[1][2][3] |

| Eye Contact | First check for and remove any contact lenses. Immediately flush eyes with plenty of water or normal saline for at least 15-20 minutes, keeping eyelids open. Consult a doctor immediately.[1][3][6] |

| Ingestion | Ingestion is not a likely route of exposure for a gas. If it occurs, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, fog, or alcohol-resistant foam.[1][2][3]

-

Specific Hazards: The container may rupture violently or rocket if heated.[1][2] Decomposition at high temperatures (500-800 °C) can produce carbonyl fluoride (COF2), which readily hydrolyzes to hydrofluoric acid.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[3]

-

Procedure: Fight fire from a maximum distance. If it can be done safely, move undamaged containers away from the fire area.[2][12]

Physicochemical and Toxicological Data

While comprehensive, publicly available toxicological data is limited, the following tables summarize known properties.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C3F6O[3] |

| Molecular Weight | 166.02 g/mol [3] |

| Physical State | Colorless, odorless gas.[1][2] |

| Boiling Point | -27.8 °C (-18 °F) at 760 mmHg[1][5] |

| Melting Point | -128.9 °C (-200 °F)[1] |

| Flammability | Non-flammable gas.[11][13] |

Toxicological Data

No official occupational exposure limits (e.g., PEL, TLV) have been established for hexafluoropropylene.[14] However, some manufacturers have set internal limits, which may range from 0.5 to 2 ppm as an 8-hour time-weighted average.[13]

| Endpoint | Value | Species | Route | Remarks |

| LC50 | 7651 mg/L (72 h) | Zebrafish (embryo) | Immersion | Data for HFPO-dimer acid (GenX), not HFPO monomer.[15][16] |

| NOAEL | 50 ppm (37 days) | Rat | Inhalation | May cause damage to the nervous system through prolonged or repeated exposure.[10] |

| Target Organs | Kidney, Nervous System[10][13][14] | - | Inhalation | Repeated exposure studies have identified the kidney as a primary target organ.[13] |

Experimental Protocols

Detailed experimental protocols are not provided in safety data sheets. However, the hazard classification "Toxic if inhaled" (H331) is typically determined through studies following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 403: Acute Inhalation Toxicity.

Representative Protocol: Acute Inhalation Toxicity (OECD 403)

This protocol provides a general methodology for assessing the inhalation toxicity of a substance like HFPO.

-

Objective: To determine the median lethal concentration (LC50) of a test substance after a short-term inhalation exposure.

-

Test Animals: Typically, young adult rats are used, housed in individual cages. Animals are acclimatized for at least 5 days before the test.

-

Test Substance Administration: The test substance (HFPO gas) is administered via a whole-body or nose-only inhalation exposure chamber. The concentration of the gas is precisely controlled and monitored throughout the exposure period.

-

Exposure: A single exposure of a specified duration, typically 4 hours, is performed.

-

Dosage Groups: Multiple groups of animals are exposed to different, graded concentrations of the test substance. A control group is exposed to filtered air under identical conditions.

-

Post-Exposure Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, and behavior), and body weight changes for a period of 14 days.

-

Pathology: All animals (including those that die during the test and survivors at the end of the observation period) undergo a gross necropsy.

-

Data Analysis: The LC50 value is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data from the different concentration groups.

Visualized Safety Workflows

The following diagrams illustrate key safety processes related to HFPO.

Caption: Logical workflow for HFPO safety, from hazard identification to preventative controls and emergency response.

Caption: Representative experimental workflow for an acute inhalation toxicity study (based on OECD 403).

References

- 1. This compound | C3F6O | CID 9883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. daikinchemicals.com [daikinchemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. What are the safety precautions when handling Hexafluoropropylene? - Blog [zbwhr.com]

- 8. daikinchemicals.com [daikinchemicals.com]

- 9. airgas.com [airgas.com]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. chemours.com [chemours.com]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. ecetoc.org [ecetoc.org]

- 14. nj.gov [nj.gov]

- 15. Toxicity assessment of this compound-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toxicity assessment of this compound-dimer acid on morphology, heart physiology, and gene expression during… [ouci.dntb.gov.ua]

The Environmental Persistence of Hexafluoropropylene Oxide Derivatives: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the environmental fate of hexafluoropropylene oxide (HFPO) derivatives, a class of emerging contaminants that have become widespread in the environment. The guide, intended for researchers, scientists, and drug development professionals, synthesizes current scientific understanding of the persistence, bioaccumulation, and degradation of these compounds, which are often used as replacements for legacy per- and polyfluoroalkyl substances (PFAS).

HFPO derivatives, including the well-known HFPO-dimer acid (HFPO-DA or GenX), its trimer (HFPO-TA), and tetramer (HFPO-TeA), are characterized by their high chemical stability, water solubility, and mobility in the environment.[1] These properties contribute to their long-range transport and presence in various environmental compartments, including surface water, groundwater, soil, and even remote regions like the Arctic.[2]

Environmental Persistence and Degradation

HFPO derivatives are highly resistant to natural degradation processes such as hydrolysis and biodegradation, leading to their classification as "forever chemicals".[1][3][4] Their environmental half-life is estimated to be longer than six months, highlighting their persistence.[5][6] While conventional wastewater treatment methods are largely ineffective at removing these compounds, advanced oxidation and reduction processes have shown promise in their degradation.[1][5]

Studies have demonstrated that technologies like the UV/sulfite system and thermally activated persulfate can effectively degrade HFPO-DA.[7][8][9] The primary degradation pathway involves the cleavage of the ether bond, leading to the formation of shorter-chain fluorinated compounds.[8][9]

Bioaccumulation and Environmental Transport

Despite being considered less bioaccumulative than their long-chain predecessors like PFOA, HFPO derivatives have been detected in a wide range of organisms, including fish, amphibians, and humans.[2][10][11] The bioaccumulation potential appears to increase with the length of the polyether chain, with HFPO-TeA showing greater accumulation than HFPO-TA and PFOA in zebrafish.[10]

The high water solubility and low adsorption potential of these compounds facilitate their transport in aquatic environments.[1] They can leach from soil into groundwater and be transported over long distances in surface waters.[6][12] Atmospheric transport is also a significant pathway for their distribution, with HFPO-DA being detected in air samples and predicted to undergo long-range atmospheric transport.[13][14][15]

Quantitative Data Summary

The following tables summarize key quantitative data on the environmental concentrations and bioaccumulation of major HFPO derivatives.

Table 1: Environmental Concentrations of HFPO Derivatives

| Compound | Matrix | Concentration Range | Location |

| HFPO-DA | River Water | 0.59 ng/L - 8.75 ng/L | Europe, USA |

| HFPO-DA | River Water | up to 10.3 ng/L | China |

| HFPO-DA | Arctic Surface Water | 30 pg/L | Arctic |

| HFPO-DA | Antarctic Snowmelt | 9.2 pg/L | Antarctica |

| HFPO-DA | Soil | The Netherlands | |

| HFPO-DA | Soil | 0.02 ng/g | China |

| HFPO-TA | River Water | 5,200 - 68,500 ng/L (downstream of plant) | China |

Table 2: Bioaccumulation of HFPO Derivatives

| Compound | Organism | Tissue | Concentration / BCF |

| HFPO congeners | Fish | - | 0.59 ng/g (average) |

| HFPO-DA | Chinese Toad | Intestine | 0.13 ng/g |

| HFPO-DA | Chinese Toad | Brain | 0.11 ng/g |

| HFPO-DA | Chinese Toad | Liver | 0.05 ng/g |

| HFPO-TA | Common Carp | Blood | 1510 ng/mL (median) |

| HFPO-TA | Common Carp | Liver | 587 ng/g ww (median) |

| HFPO-TA | Common Carp | Muscle | 118 ng/g ww (median) |

| HFPO-TA | Hyalella azteca | - | lg BCFk = 2.33[16] |